molecular formula C26H29N5O3S B2704641 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421513-59-8

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2704641
CAS RN: 1421513-59-8
M. Wt: 491.61
InChI Key: YGSWHUQJOGTNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds demonstrates advanced synthetic methodologies for creating pyrazole derivatives with potential applicative value in materials science and pharmacology. For example, the synthesis and crystal structure analysis of thiophene-pyrazole derivatives provide insights into their molecular configuration, stability, and potential for further functionalization (Prabhuswamy et al., 2016). This area of study is crucial for the development of new materials and drugs, showcasing how structural analysis informs the potential applications of such compounds in various fields.

Antimicrobial Activity

Compounds featuring thiophene and pyrazole moieties have been explored for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. For instance, the synthesis of thiophenyl pyrazoles and isoxazoles and their demonstrated antimicrobial activity against various bacterial and fungal strains suggest these compounds could be further developed into novel antimicrobial drugs (Sowmya et al., 2018).

Computational Studies and Nonlinear Optical Properties

Computational applications in the study of thiophene and pyrazole derivatives highlight the role of theoretical and computational chemistry in predicting the properties and reactivities of such compounds. For example, DFT calculations and analyses of non-linear optical (NLO) properties of thiophene-based pyrazole amides provide valuable data for their potential use in optical applications, showcasing the importance of computational methods in material science (Kanwal et al., 2022).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-30-23(15-21(29-30)20-14-19(33-2)10-11-24(20)34-3)26(32)27-16-17-13-22(25-9-6-12-35-25)31(28-17)18-7-4-5-8-18/h6,9-15,18H,4-5,7-8,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSWHUQJOGTNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

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